molecular formula C21H21N3O5 B589494 4-[((2R)-Hydroxy-3-phthalimido)propylamine]phenyl-3-morpholinone-d4 CAS No. 1329838-35-8

4-[((2R)-Hydroxy-3-phthalimido)propylamine]phenyl-3-morpholinone-d4

Cat. No. B589494
M. Wt: 399.439
InChI Key: CKFVSMPWXAASIQ-UHGWFWFDSA-N
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Description

4-[((2R)-Hydroxy-3-phthalimido)propylamine]phenyl-3-morpholinone-d4, also known as PPMP-d4, is a deuterated analogue of PPMP, which is a potent inhibitor of glycosphingolipid biosynthesis. PPMP-d4 is a useful tool for studying the role of glycosphingolipids in various biological processes.

Mechanism Of Action

4-[((2R)-Hydroxy-3-phthalimido)propylamine]phenyl-3-morpholinone-d4 inhibits the enzyme glucosylceramide synthase, which is involved in the biosynthesis of glycosphingolipids. By inhibiting this enzyme, 4-[((2R)-Hydroxy-3-phthalimido)propylamine]phenyl-3-morpholinone-d4 prevents the formation of glycosphingolipids and alters the glycosylation patterns of cell surface proteins and lipids.

Biochemical And Physiological Effects

4-[((2R)-Hydroxy-3-phthalimido)propylamine]phenyl-3-morpholinone-d4 has been shown to have a variety of biochemical and physiological effects, including changes in cell surface glycosylation patterns, alterations in cell signaling pathways, and changes in cell behavior. It has also been shown to have anti-tumor effects in some cancer cell lines.

Advantages And Limitations For Lab Experiments

One advantage of using 4-[((2R)-Hydroxy-3-phthalimido)propylamine]phenyl-3-morpholinone-d4 in lab experiments is that it is a potent and specific inhibitor of glycosphingolipid biosynthesis. However, one limitation is that it may have off-target effects on other enzymes involved in lipid metabolism.

Future Directions

There are many future directions for research involving 4-[((2R)-Hydroxy-3-phthalimido)propylamine]phenyl-3-morpholinone-d4. One area of research could be to further investigate its anti-tumor effects and potential use as a cancer therapy. Another area of research could be to study its effects on other biological processes, such as immune cell function and inflammation. Additionally, the development of new inhibitors of glycosphingolipid biosynthesis could be explored, potentially leading to the development of new therapies for a variety of diseases.

Synthesis Methods

4-[((2R)-Hydroxy-3-phthalimido)propylamine]phenyl-3-morpholinone-d4 can be synthesized by the reaction of 4-(4-morpholinyl)-3-(4-nitrophenyl)-2(5H)-furanone-d4 with (R)-3-aminopropylphthalimide in the presence of a reducing agent. The resulting product is then treated with hydrochloric acid to remove the phthalimide protecting group, yielding 4-[((2R)-Hydroxy-3-phthalimido)propylamine]phenyl-3-morpholinone-d4.

Scientific Research Applications

4-[((2R)-Hydroxy-3-phthalimido)propylamine]phenyl-3-morpholinone-d4 has been widely used in scientific research to study the role of glycosphingolipids in various biological processes, such as cell signaling, cell adhesion, and membrane trafficking. It has been shown to inhibit the biosynthesis of glycosphingolipids, leading to changes in cell surface glycosylation patterns and alterations in cell behavior.

properties

CAS RN

1329838-35-8

Product Name

4-[((2R)-Hydroxy-3-phthalimido)propylamine]phenyl-3-morpholinone-d4

Molecular Formula

C21H21N3O5

Molecular Weight

399.439

IUPAC Name

2-[(2R)-2-hydroxy-3-[2,3,5,6-tetradeuterio-4-(3-oxomorpholin-4-yl)anilino]propyl]isoindole-1,3-dione

InChI

InChI=1S/C21H21N3O5/c25-16(12-24-20(27)17-3-1-2-4-18(17)21(24)28)11-22-14-5-7-15(8-6-14)23-9-10-29-13-19(23)26/h1-8,16,22,25H,9-13H2/t16-/m1/s1/i5D,6D,7D,8D

InChI Key

CKFVSMPWXAASIQ-UHGWFWFDSA-N

SMILES

C1COCC(=O)N1C2=CC=C(C=C2)NCC(CN3C(=O)C4=CC=CC=C4C3=O)O

synonyms

2-[(2R)-2-Hydroxy-3-[[4-(3-oxo-4-morpholinyl)phenyl]amino]propyl]-1H-isoindole-1,3(2H)-dione-d4; 

Origin of Product

United States

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